molecular formula C20H20FN5O3S B286110 2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No. B286110
M. Wt: 429.5 g/mol
InChI Key: HSVYZLHRZWRURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes and proteins involved in the development and progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide have been studied in various experiments. The compound has been shown to have anti-inflammatory effects by reducing the production of certain inflammatory cytokines. It has also been found to inhibit the growth of tumor cells and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in lab experiments include its potential applications in various fields of research and its ability to inhibit certain enzymes and proteins involved in the development and progression of diseases. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide. These include further studies on its mechanism of action, potential side effects, and applications in the development of new drugs for the treatment of various diseases. Additionally, research on the compound's potential use in nanotechnology and imaging techniques may also be explored.
Conclusion:
In conclusion, 2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and its applications in nanotechnology and imaging techniques.

Synthesis Methods

The synthesis method of 2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves the reaction of 2-fluorobenzoyl chloride with 2-[(2-methoxyphenyl)amino]-2-oxoethyl thioacetate, followed by the addition of 4-methyl-4H-1,2,4-triazol-3-ylmethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-fluoro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been used in the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C20H20FN5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-fluoro-N-[[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C20H20FN5O3S/c1-26-17(11-22-19(28)13-7-3-4-8-14(13)21)24-25-20(26)30-12-18(27)23-15-9-5-6-10-16(15)29-2/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,27)

InChI Key

HSVYZLHRZWRURY-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3F

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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